2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid
Description
This compound (CAS: Not explicitly listed in evidence; structurally inferred) features a piperidine ring substituted at the 4-position with a hydroxyl group and an acetic acid moiety. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective group, enhancing stability during synthetic processes. Its molecular formula is approximately C₁₂H₂₁NO₅ (inferred from analogs like CAS 157688-46-5 ), with a molecular weight of ~275.3 g/mol. The hydroxyl group increases polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs.
Properties
IUPAC Name |
2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-4-12(17,5-7-13)8-9(14)15/h17H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGKOZWOKCERFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502482-52-2 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxyl group and the acetic acid moiety. One common method involves the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of recyclable catalysts and solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: TFA, HCl
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of a hydroxyl group
Substitution: Formation of the free amine
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Structural Analogs with Varied Piperidine Substituents
Key Differences :
- Polarity: The hydroxyl group in the target compound improves water solubility compared to non-hydroxylated analogs like CAS 157688-46-5 .
- Synthetic Complexity : Hydroxyl-containing derivatives require additional protection/deprotection steps, reducing yields (e.g., 39% for Boc-protected 9c vs. 65% for 9b ).
- Bioactivity : Hydroxyl analogs (e.g., Structure 43 in ) exhibit enhanced analgesic activity (relative potency = 54.4 vs. 5.4 for loperamide), likely due to hydrogen-bonding interactions.
Analogs with Heterocyclic Modifications
Comparison :
- Electronic Effects : Thiazole/oxazole rings introduce π-conjugation, altering electronic properties and binding affinity compared to the acetic acid moiety.
- Functionalization Potential: The carboxylic acid in the target compound enables easier conjugation (e.g., amide formation) than heterocyclic carboxylates .
Analogs with Dual Protection Groups
Contrast :
Physicochemical Properties :
- Melting Point: Hydroxyl analogs (e.g., ) have higher mp (48–50°C ) than non-hydroxylated derivatives (e.g., 138–139.5°C for pinacol ester ).
- Solubility : Hydroxyl group enhances solubility in polar solvents (e.g., DMSO, water) .
Q & A
Q. What safety precautions are necessary when handling tert-butoxycarbonyl reagents in large-scale syntheses?
- Methodological Answer : Boc reagents (e.g., Boc₂O) release CO₂ gas during reactions. Mitigation includes:
- Ventilation : Conduct reactions in fume hoods with gas traps.
- Personal Protective Equipment (PPE) : Use acid-resistant gloves and goggles due to corrosive byproducts (e.g., HCl) .
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